molecular formula C56H73N11O12S2 B608460 Lanréotide CAS No. 127984-74-1

Lanréotide

Numéro de catalogue: B608460
Numéro CAS: 127984-74-1
Poids moléculaire: 1156.4 g/mol
Clé InChI: DEXPIBGCLCPUHE-UISHROKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Lanreotide acetate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Lanreotide, also known as Lanreotide acetate, is a synthetic octapeptide analogue of natural somatostatin . It primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .

Mode of Action

Lanreotide interacts with its targets (SSTR 2 and 5) and exhibits mainly inhibitory effects . This interaction leads to the inhibition of growth hormone release in the brain . Lanreotide also exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .

Biochemical Pathways

The interaction of Lanreotide with its targets affects several biochemical pathways. It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These changes in the biochemical pathways contribute to the inhibitory effects of Lanreotide on growth hormone release.

Pharmacokinetics

Lanreotide exhibits a prolonged-release pharmacokinetic profile . The apparent elimination half-life of Lanreotide is approximately 54–63 days, in line with the expected prolonged-release characteristics . This suggests that a dosing interval of 12 weeks could be achievable .

Result of Action

The molecular and cellular effects of Lanreotide’s action include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions . Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects . In patients with carcinoid syndrome, Lanreotide treatment promoted a Th1 cytotoxic immune-phenotype .

Action Environment

The action, efficacy, and stability of Lanreotide can be influenced by various environmental factors. For instance, the in vivo immune effects of Lanreotide reflect the relevance of parameters in the tumor microenvironment such as interactions with myeloid components of the immune system

Safety and Hazards

Lanreotide acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Lanreotide acetate is currently being studied for its potential use in other conditions or types of cancer . In 2021, a company called Cipla was also granted FDA approval for its version of lanreotide injection through the New Drug Application process (NDA) .

Analyse Biochimique

Biochemical Properties

Lanreotide interacts with somatostatin receptors (SSTRs) 2 and 5, exhibiting antisecretory effects through cAMP suppression . It activates ion currents such as K+ and Ca2+, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects .

Cellular Effects

Lanreotide influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also exhibits antisecretory effects, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, Lanreotide has potent antiproliferative effects .

Molecular Mechanism

Lanreotide exerts its effects at the molecular level primarily through its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through these interactions, Lanreotide can inhibit the release of several hormones and exhibit antiproliferative effects .

Temporal Effects in Laboratory Settings

The effects of Lanreotide over time in laboratory settings have been observed in various studies. For instance, a study demonstrated that Lanreotide Autogel, a long-acting aqueous preparation of Lanreotide, reduces liver volume in patients with polycystic liver diseases . Another study showed that Lanreotide has a prolonged-release characteristic with an apparent elimination half-life of approximately 54–63 days .

Dosage Effects in Animal Models

The effects of Lanreotide vary with different dosages in animal models. A study showed that the inhibition of hepatic and renal cystogenesis in animal models is dose-dependent .

Metabolic Pathways

Lanreotide is involved in several metabolic pathways due to its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+, which are crucial components of various metabolic processes .

Transport and Distribution

Lanreotide is transported and distributed within cells and tissues primarily through its interaction with somatostatin receptors . It is administered by deep subcutaneous injection, suggesting that it may interact with transporters or binding proteins in the subcutaneous tissue .

Subcellular Localization

The subcellular localization of Lanreotide is primarily determined by its interaction with somatostatin receptors . As a synthetic analog of somatostatin, Lanreotide likely shares similar subcellular localizations with somatostatin, which is known to be present in various compartments or organelles due to its diverse functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lanreotide acetate involves a solution-phase synthesis method. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield lanreotide acetate with the desired purity .

Industrial Production Methods: Industrial production of lanreotide acetate follows a similar synthetic route but on a larger scale. The process ensures high purity and consistency, which is crucial for its therapeutic applications. The production involves stringent quality control measures to maintain the efficacy and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lanreotide acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction is crucial in the formation of the disulfide bridge within the cyclic structure of the peptide.

    Substitution: Various substitution reactions can occur during the synthesis process to introduce specific functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the formation of disulfide bridges.

    Acetic Acid: Utilized in the final step to obtain lanreotide acetate.

Major Products Formed: The primary product formed from these reactions is lanreotide acetate itself, which is characterized by its cyclic structure and specific amino acid sequence .

Comparaison Avec Des Composés Similaires

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison: Lanreotide acetate is unique in its long-acting formulation, which allows for less frequent dosing compared to octreotide. While both lanreotide and octreotide are effective in managing acromegaly and neuroendocrine tumors, lanreotide’s prolonged release formulation provides a more convenient treatment option for patients .

Lanreotide acetate’s specific receptor binding profile and its ability to form a drug depot at the injection site contribute to its sustained release and prolonged therapeutic effects .

Propriétés

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127984-74-1
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.